2,3-Butanediol stereoisomers and their properties
2,3-Butanediol stereoisomers and their properties
An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol for Researchers and Drug Development Professionals
Introduction
2,3-Butanediol (2,3-BDO) is a vicinal diol with the chemical formula C4H10O2. It is a chiral molecule that exists as three distinct stereoisomers: two enantiomers, (2R,3R)-(-)-2,3-butanediol and (2S,3S)-(+)-2,3-butanediol, and a meso compound, (2R,3S)-2,3-butanediol.[1][2] These stereoisomers, while possessing the same chemical formula and connectivity, exhibit unique three-dimensional arrangements of their atoms, which in turn leads to differences in their physicochemical and biological properties. The stereochemistry of 2,3-BDO is of significant interest in various fields, including the production of polymers and pesticides, and as a chiral building block in the synthesis of pharmaceuticals.[2][3][4] For researchers and professionals in drug development, understanding the distinct properties and biological activities of each stereoisomer is crucial for leveraging them as chiral synthons or for investigating their potential pharmacological effects. This guide provides a comprehensive overview of the properties, synthesis, analysis, and biological relevance of 2,3-butanediol stereoisomers.
Physicochemical Properties of 2,3-Butanediol Stereoisomers
The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of 2,3-butanediol give rise to different physical and chemical properties. A summary of these properties is presented in the tables below.
Table 1: General and Physicochemical Properties of 2,3-Butanediol Stereoisomers
| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol | Mixture of Isomers |
| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 | 513-85-9 |
| Molecular Formula | C4H10O2 | C4H10O2 | C4H10O2 | C4H10O2 |
| Molar Mass ( g/mol ) | 90.12 | 90.12 | 90.12 | 90.12 |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Viscous colorless liquid or hygroscopic solid | Colorless liquid |
| Melting Point (°C) | 19.7 | 20 | 32-34 | 19 |
| Boiling Point (°C) | 179-180 | 179-182 | 183-184 | 177 |
| Density (g/mL) | ~0.988 at 25°C | ~0.987 at 25°C | ~0.99 at 25°C | ~0.987 |
| Refractive Index (n20/D) | ~1.432-1.434 | ~1.433 | ~1.4348 | ~1.4366 |
| Specific Rotation ([α]20/D) | -13° (neat) | +13° (neat) | 0° | Variable |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible |
Table 2: Safety and Handling Data of 2,3-Butanediol (General)
| Property | Value |
| Flash Point (°C) | 85 |
| Autoignition Temperature (°C) | 402 |
| Oral LD50 (rat) | 5462 mg/kg |
Biological Synthesis and Signaling Pathways
2,3-Butanediol is a natural product of microbial fermentation, particularly in various species of bacteria and yeast.[5] The biosynthesis pathway typically starts from pyruvate, a key intermediate in glycolysis. The stereochemical outcome of the fermentation is dependent on the specific enzymes, namely butanediol dehydrogenases (BDHs), present in the microorganism.[6][7]
The general microbial synthesis pathway is as follows:
-
Two molecules of pyruvate are condensed to form α-acetolactate, catalyzed by α-acetolactate synthase.
-
α-acetolactate is then decarboxylated to acetoin by α-acetolactate decarboxylase.
-
Finally, acetoin is reduced to 2,3-butanediol by a stereospecific butanediol dehydrogenase, which determines the isomeric form of the final product.[1]
Microbial biosynthesis pathway of 2,3-butanediol stereoisomers from pyruvate.
While 2,3-butanediol is a product of microbial metabolism, its stereoisomers have been shown to act as signaling molecules, particularly in plant biology. Research has demonstrated that specific stereoisomers of 2,3-butanediol can elicit systemic defense responses in plants against viral pathogens by inducing the expression of defense-related genes in the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling pathways.[8] Notably, the (2R,3R) and meso isomers were found to be more effective than the (2S,3S) isomer in inducing these defense mechanisms.[8] This stereospecific activity highlights the potential for these molecules to interact with specific biological receptors, a concept of high relevance in drug development.
Elicitation of plant defense signaling pathways by 2,3-butanediol stereoisomers.
Experimental Protocols
Protocol 1: Microbial Production and Purification of 2,3-Butanediol
This protocol provides a general workflow for the production of 2,3-butanediol using a suitable microbial strain (e.g., Klebsiella pneumoniae, Bacillus subtilis) and subsequent purification from the fermentation broth.
1. Fermentation:
- Prepare a suitable fermentation medium containing a carbon source (e.g., glucose, glycerol), nitrogen source, salts, and trace elements.
- Inoculate the sterile medium with a seed culture of the selected microorganism.
- Carry out the fermentation in a bioreactor under controlled conditions of temperature, pH, and aeration. The specific conditions will depend on the chosen microorganism.
- Monitor the consumption of the carbon source and the production of 2,3-butanediol over time using methods like HPLC.
2. Cell Removal:
- After fermentation, harvest the broth and centrifuge at high speed (e.g., 8000 x g for 15 minutes) to pellet the microbial cells.
- Collect the supernatant, which contains the 2,3-butanediol.
3. Purification:
- Due to the high boiling point and hydrophilicity of 2,3-butanediol, purification from the aqueous broth can be challenging.
- Solvent Extraction: Use a suitable organic solvent (e.g., ethyl acetate) to extract 2,3-butanediol from the supernatant. Multiple extraction steps may be necessary to achieve a good recovery.
- Distillation: After extraction, the solvent can be removed by evaporation, and the crude 2,3-butanediol can be further purified by vacuum distillation.
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Fermentation [label="Fermentation\nin Bioreactor"];
Centrifugation [label="Centrifugation"];
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Centrifugation -> Supernatant;
Supernatant -> Solvent_Extraction;
Solvent_Extraction -> Distillation;
Distillation -> End;
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Workflow for microbial production and purification of 2,3-butanediol.
Protocol 2: Chiral Separation and Quantification by Gas Chromatography (GC)
This protocol outlines a method for the separation and quantification of the three stereoisomers of 2,3-butanediol using gas chromatography with a chiral column.[9]
1. Sample Preparation:
- For aqueous samples such as fermentation broth or wine, a liquid-liquid extraction is necessary.
- To 5 mL of the sample, add an internal standard (e.g., 1,3-butanediol).
- Extract the diols with 10 mL of a solvent mixture, such as ethyl acetate and methanol (4:1 v/v), by vigorous shaking.
- Centrifuge to separate the phases and collect the organic layer.
- The extract may be further purified using solid-phase extraction (SPE) with a graphitized carbon black column.
- Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate).
2. GC Analysis:
- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A chiral capillary column, such as a CP-Chirasil-DEX CB.
- Carrier Gas: Hydrogen or Helium.
- Temperature Program: An example program could be: initial temperature of 40°C held for 1 minute, then ramped to 230°C at a rate of 2°C/minute.
- Injector and Detector Temperature: 250°C.
- Injection Volume: 1 µL.
3. Quantification:
- Prepare calibration curves for each stereoisomer using certified standards.
- Identify the peaks corresponding to each isomer based on their retention times.
- Quantify the concentration of each isomer in the sample by comparing their peak areas to the calibration curves.
Protocol 3: Enzymatic Assay for 2,3-Butanediol Detection
This protocol describes a rapid and sensitive enzymatic assay for the detection of 2,3-butanediol.[10][11][12]
1. Principle:
- The assay is based on the oxidation of 2,3-butanediol to acetoin by a specific 2,3-butanediol dehydrogenase (BDH), with the concomitant reduction of a cofactor (e.g., NADP+ to NADPH).
- The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the concentration of 2,3-butanediol.
2. Reagents:
- Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
- NADP+ solution.
- Purified 2,3-butanediol dehydrogenase (e.g., from Clostridium ljungdahlii).
- Sample containing 2,3-butanediol.
- Standard solutions of 2,3-butanediol for calibration.
3. Procedure:
- In a 96-well microplate or a cuvette, mix the buffer, NADP+ solution, and the sample.
- Initiate the reaction by adding the BDH enzyme.
- Incubate at a controlled temperature (e.g., 37°C).
- Measure the change in absorbance at 340 nm over time using a spectrophotometer.
- Determine the concentration of 2,3-butanediol in the sample by comparing the rate of NADPH formation to a standard curve.
Conclusion
The stereoisomers of 2,3-butanediol represent a fascinating class of molecules with distinct properties and biological activities. For researchers in the life sciences and drug development, the stereospecific interactions of these compounds with biological systems, as exemplified by the induction of plant defense pathways, underscore the importance of chirality in molecular recognition and signaling. Furthermore, their utility as chiral building blocks for the synthesis of complex molecules makes them valuable tools in medicinal chemistry. The methods for their production, separation, and analysis outlined in this guide provide a foundation for further research and application of these versatile stereoisomers.
References
- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial production of 2,3-butanediol for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoisomers of the Bacterial Volatile Compound 2,3-Butanediol Differently Elicit Systemic Defense Responses of Pepper against Multiple Viruses in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive enzymatic assay for 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
